3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
The compound 3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine belongs to a class of imidazoline derivatives featuring a pyridine backbone linked via a sulfanyl-methyl group to a substituted benzoyl moiety. This article compares the compound with four closely related derivatives, focusing on substituent effects, synthetic pathways, and structural characteristics.
Properties
IUPAC Name |
[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-27-18-12-17(13-19(28-5-2)20(18)29-6-3)21(26)25-11-10-24-22(25)30-15-16-8-7-9-23-14-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMEYUDCZLTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-3-ylmethylsulfanyl Intermediate: This step involves the reaction of pyridine-3-methanethiol with an appropriate halide to form the pyridin-3-ylmethylsulfanyl intermediate.
Cyclization to Form the Imidazole Ring: The intermediate is then reacted with a suitable diamine under cyclization conditions to form the imidazole ring.
Attachment of the Triethoxyphenyl Group: Finally, the imidazole derivative is reacted with 3,4,5-triethoxybenzoyl chloride under Friedel-Crafts acylation conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing compounds or imidazole derivatives
Mechanism of Action
The mechanism of action of 3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyridin-3-ylmethylsulfanyl group can interact with metal ions or active sites in enzymes, while the imidazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The target compound’s core structure consists of:
- A 4,5-dihydro-1H-imidazol-2-yl ring.
- A sulfanyl-methyl (-SCH2-) bridge connecting the imidazoline to a pyridine ring.
- A 3,4,5-triethoxybenzoyl group attached to the imidazoline nitrogen.
Comparisons with analogs (Table 1) highlight how substituent variations influence molecular properties:
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on molecular formula C₂₃H₂₉N₃O₅S.
Substituent Effects on Properties
- However, steric bulk from three ethoxy groups may reduce solubility compared to dimethoxy analogs .
- Electron-Withdrawing Groups (e.g., Chloro):
Chloro-substituted analogs (BG14979, AAB-AA01WGNK) exhibit increased electrophilicity, favoring interactions with nucleophilic residues in enzymes. The 2-chloro isomer (AAB-AA01WGNK) may adopt distinct conformations due to ortho-substitution . - Sulfonyl Group (BF13638):
The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity and stability under basic conditions. This contrasts with the benzoyl group’s electron-rich nature .
Crystal Structure Analysis
and describe the crystal structure of a related pyrithione derivative, bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-). Key findings include:
- Dihedral Angles : The pyridine and imidazoline rings are nearly perpendicular (87.1°), with angular distortions attributed to repulsive H3···C8 interactions .
- Intermolecular Interactions : N-H···O hydrogen bonds and S···Cl chalcogen bonds stabilize the crystal lattice. Similar interactions are expected in the target compound, though triethoxy substituents may disrupt packing efficiency .
Biological Activity
The compound 3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on existing research.
Chemical Structure and Synthesis
The compound features a pyridine ring linked to a sulfanyl group and an imidazole derivative with a triethoxybenzoyl moiety. The synthesis typically involves multi-step reactions including:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Sulfanylmethylation : The introduction of the sulfanyl group is critical for biological activity.
- Triethoxybenzoyl Attachment : This step enhances the compound's solubility and bioavailability.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Properties : The imidazole ring is known for its antimicrobial effects, making this compound a candidate for treating infections.
- Enzyme Inhibition : The sulfanyl group can interact with various enzymes, potentially modulating their activity.
- Cellular Interaction : The pyridine structure may facilitate interactions with cellular receptors or ion channels.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.
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Antifungal Properties :
- In vitro assays demonstrated that the compound exhibits antifungal activity against Candida species, highlighting its therapeutic potential in treating fungal infections.
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Cytotoxicity Studies :
- Research involving cancer cell lines showed that the compound has cytotoxic effects, particularly against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
Data Summary
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antifungal Activity | Active against Candida species |
| Cytotoxicity | Induces apoptosis in breast cancer cells |
| Mechanism of Action | Enzyme inhibition, receptor interaction |
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine?
- Methodological Answer : Synthesis typically involves:
-
Step 1 : Condensation of 3,4,5-triethoxybenzoyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
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Step 2 : Thiol-ene "click" reaction between the intermediate and 3-(bromomethyl)pyridine in ethanol at reflux (78°C) for 6–8 hours, yielding the final product .
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Key Variables : Solvent polarity (DMF vs. ethanol), reaction temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to pyridine derivative) significantly impact yield (reported 45–70%) .
Table 1 : Synthesis Optimization Parameters
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm for pyridine) and ethoxy groups (δ 1.2–1.4 ppm for CH₃) .
- LCMS/HPLC : Confirm molecular ion peaks ([M+H]+ ~500–510 m/z) and purity (>95%) .
- FT-IR : Identify C=O stretching (1650–1700 cm⁻¹) and S–C bonds (650–750 cm⁻¹) .
Q. How do the functional groups influence its reactivity in biological assays?
- Methodological Answer :
- 3,4,5-Triethoxybenzoyl : Enhances lipophilicity, improving membrane permeability .
- Imidazoline-thioether : Acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., kinase inhibitors) .
- Pyridine : Stabilizes π-π stacking with aromatic residues in target proteins .
- Validation : Compare analogues (e.g., methoxy vs. ethoxy substituents) via SAR studies to isolate contributions of each group .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer :
- Solvent Screening : Replace DMF with THF in Step 1 to reduce carbamate byproducts (common in DMF at high temps) .
- Catalysis : Add catalytic Cu(I) (0.5 mol%) in Step 2 to accelerate thiol-ene coupling, reducing reaction time to 3 hours .
- Workup Strategy : Use silica gel chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) to isolate the product from unreacted thiol .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
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Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24 vs. 48 hours) to reduce discrepancies .
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Meta-Analysis : Cross-reference IC₅₀ values from enzyme inhibition (e.g., EGFR kinase) and cell viability assays to identify outlier datasets .
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Structural Confirmation : Use X-ray crystallography to verify binding modes and exclude stereochemical mismatches .
Table 2 : Biological Activity Data Comparison
Study Target IC₅₀ (nM) Cell Line Anguissola et al. (2025) EGFR Kinase 120 ± 15 A549 Lan et al. (2019) EGFR Kinase 85 ± 10 HEK293 Discrepancy Note HEK293 lacks EGFR overexpression, reducing sensitivity
Q. What computational strategies predict its interactions with novel targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with flexible ligand settings to model binding to ATP pockets (e.g., CDK2, PDB: 1HCL) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the imidazole-thioether hinge region .
- QSAR Modeling : Train models on analogues (e.g., triethoxy vs. trimethoxy derivatives) to predict off-target effects .
- Validation : Compare computational IC₅₀ predictions with in vitro data to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
